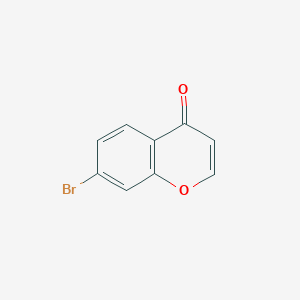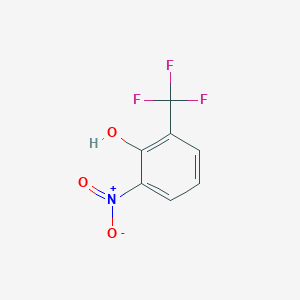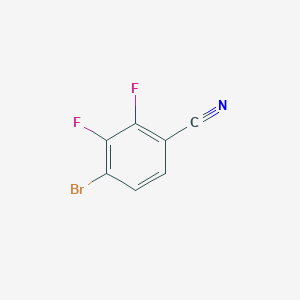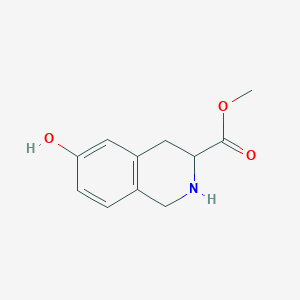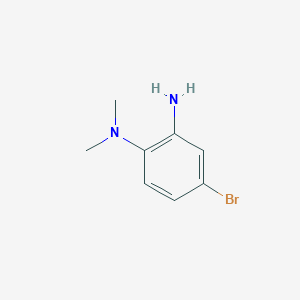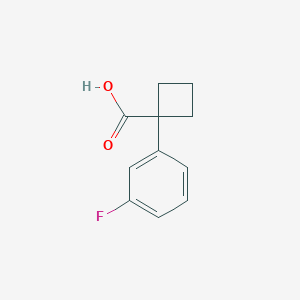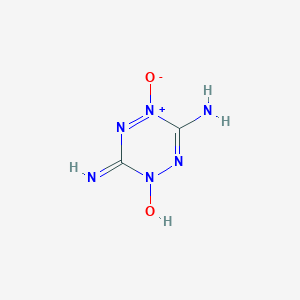![molecular formula C14H23NO B180485 Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- CAS No. 180271-41-4](/img/structure/B180485.png)
Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(1-tricyclo[33113,7]dec-1-ylethyl)- is a chemical compound with the molecular formula C14H23NO It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure
準備方法
Synthetic Routes and Reaction Conditions
Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- can be synthesized through several methods. One common approach involves the Ritter reaction, where adamantane is reacted with acetonitrile in the presence of sulfuric acid to form N-(1-adamantyl)acetamide . This intermediate can then be further modified to obtain Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-.
Another method involves the reaction of 1-bromoadamantane with formamide to produce N-(1-adamantyl)formamide, which is then hydrolyzed to yield Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- . This two-step procedure is efficient and environmentally friendly, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
科学的研究の応用
Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- has several applications in scientific research:
作用機序
The mechanism by which Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with viral proteins or neurotransmitter receptors, thereby inhibiting viral replication or modulating neurological activity . The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-Acetamidoadamantane
- 1-Acetylaminoadamantane
- 1-Acetamino adamantane
- Acetamide, N-tricyclo[3.3.1.1(3,7)]dec-1-yl-
- Acetamide, N-1-adamantyl-
- 1-Adamantylacetamide
Uniqueness
Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to other adamantane derivatives, it may exhibit different reactivity patterns and interactions with biological targets, making it valuable for specialized applications .
特性
IUPAC Name |
N-[1-(1-adamantyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-9(15-10(2)16)14-6-11-3-12(7-14)5-13(4-11)8-14/h9,11-13H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEIBESKFFIEPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
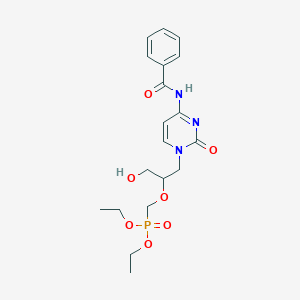

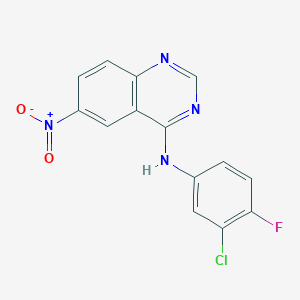
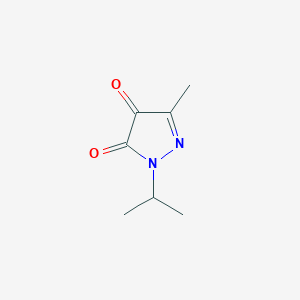
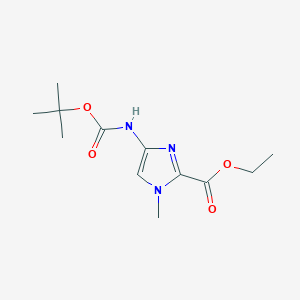
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)
![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)
